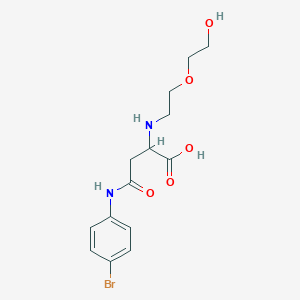

4-((4-Bromophenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Bromophenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid, also known as BAY-876, is a small molecule inhibitor of the mitochondrial pyruvate carrier (MPC). It is a promising target for cancer therapy due to its role in regulating cellular metabolism. In

Scientific Research Applications

Surfactant Synthesis : Minggui Chen, Xin Hu, and M. Fu (2013) reported the novel synthesis of a surfactant containing a benzene ring, similar to the compound , using a copper catalyzed cross-coupling reaction. This surfactant exhibited unusual large-diameter premicellar aggregation below the critical micelle concentration (CMC) (Chen, Hu, & Fu, 2013).

Chemical Reactions and Derivatives : Tetsuzo Kato, H. Kimura, and K. Tanji (1978) explored the reactions of similar compounds, leading to various derivatives, showcasing the compound's versatility in chemical synthesis (Kato, Kimura, & Tanji, 1978).

Molecular Interaction Studies : Olga A. Amalʼchieva et al. (2022) investigated the reactions of 4-oxobutanoic acids with 1,3-binucleophilic reagents, contributing to the understanding of molecular interactions and reaction mechanisms (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).

Antioxidant Properties : Ke-kai Li et al. (2012) isolated new nitrogen-containing bromophenols, structurally related to the compound , from a marine red alga and demonstrated their potent scavenging activity against radicals, indicating potential natural antioxidant applications (Li, Li, Gloer, & Wang, 2012).

Inhibitory Activity in Biochemical Processes : H. W. Williams et al. (1983) synthesized derivatives of 2,4-dioxobutanoic acids, including compounds with structural similarities, which exhibited potent inhibitory activity in vitro of glycolic acid oxidase, suggesting potential therapeutic applications (Williams, Eichler, Randall, Rooney, Cragoe, Streeter, Schwam, Michelson, Patchett, & Taub, 1983).

Optical Properties and Fluorescent Probes : Huan-bao Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids, demonstrating the compound's potential application in molecular diagnosis, particularly for Alzheimer’s disease (Fa, Zhou, Zhang, Yin, Zhang, Huo, Hou, Luo, Mao, & Zhang, 2015).

Properties

IUPAC Name |

4-(4-bromoanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O5/c15-10-1-3-11(4-2-10)17-13(19)9-12(14(20)21)16-5-7-22-8-6-18/h1-4,12,16,18H,5-9H2,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGHWAKDKFHTHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(C(=O)O)NCCOCCO)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(2-Bromophenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2795874.png)

![N-mesityl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2795876.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2795878.png)

![4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione](/img/structure/B2795880.png)

![4-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2795882.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795888.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-3,5-dimethylfuran-2-carboxamide](/img/structure/B2795892.png)

![2-[4-[1-[(4-cyanophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]phenyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2795893.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2795894.png)